![molecular formula C18H19BrN2O3S B4022147 methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide](/img/structure/B4022147.png)
methyl 4-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}benzoate hydrobromide
Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives and their analogs typically involves multi-step organic reactions, including condensation, cyclization, and substitution processes. Although direct information on the specific compound is scarce, analogous substances like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate and methyl 4-(5-formyl-2-methoxyphenoxy)benzoate have been synthesized through various organic reactions highlighting the complexity and the meticulous conditions required for such syntheses (Kim et al., 2021); (Lou Hong-xiang, 2012).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives reveals complex aromatic systems with potential for diverse electronic and photophysical properties. Studies have indicated that modifications to the benzimidazole core can dramatically affect the luminescence and quantum yield of these compounds, suggesting significant structural sensitivity to substituent variations (Kim et al., 2021).
Chemical Reactions and Properties
Benzimidazole compounds, including those structurally related to the compound , exhibit a range of chemical behaviors, such as participation in electrophilic substitution reactions and the ability to act as intermediates in the synthesis of more complex molecules. These reactions often depend on the specific substituents present on the benzimidazole core, influencing their reactivity and the types of chemical transformations they can undergo (Clarke et al., 1973).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications and handling. These properties are intricately related to the molecular structure and substitution patterns of the compounds. Analyzing these characteristics requires a combination of spectroscopic and crystallographic techniques to obtain detailed insights (Moser et al., 2005).
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are influenced by the presence of functional groups and the overall electronic structure of the molecule. Studies on similar compounds have demonstrated that even minor modifications can significantly impact their chemical behavior and interactions with other molecules (Kim et al., 2021); (Lou Hong-xiang, 2012).
properties
IUPAC Name |
methyl 4-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]benzoate;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S.BrH/c1-3-23-14-8-9-15-16(10-14)20-18(19-15)24-11-12-4-6-13(7-5-12)17(21)22-2;/h4-10H,3,11H2,1-2H3,(H,19,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMBAPZIJLDATP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)C(=O)OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]benzoate;hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.